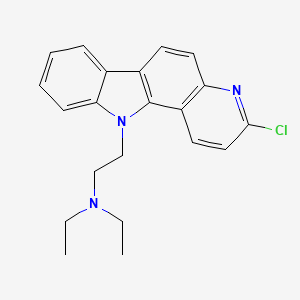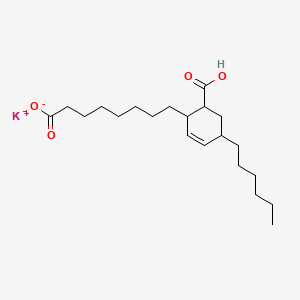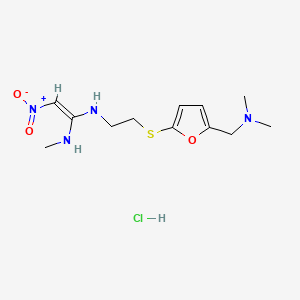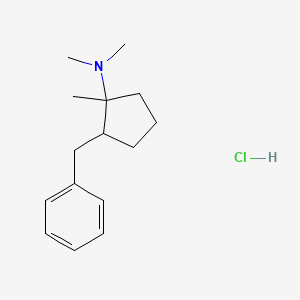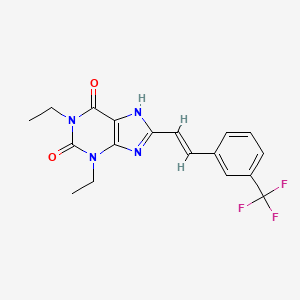
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine is a synthetic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a trifluoromethyl group attached to a styryl moiety, which is conjugated to the xanthine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine typically involves a multi-step process. One common method includes the following steps:
Formation of the Xanthine Core: The xanthine core is synthesized through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the Ethyl Groups: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base.
Styryl Group Addition: The styryl group is added through a Heck reaction, where a styrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted xanthine derivatives.
科学研究应用
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways, particularly those involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine involves its interaction with adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission, inflammation, and vasodilation. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific receptor subtypes.
相似化合物的比较
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine is unique due to the presence of the trifluoromethyl group, which significantly enhances its pharmacological properties compared to other xanthine derivatives. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
155271-86-6 |
|---|---|
分子式 |
C18H17F3N4O2 |
分子量 |
378.3 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H17F3N4O2/c1-3-24-15-14(16(26)25(4-2)17(24)27)22-13(23-15)9-8-11-6-5-7-12(10-11)18(19,20)21/h5-10H,3-4H2,1-2H3,(H,22,23)/b9-8+ |
InChI 键 |
CHQNAORVKUUKQN-CMDGGOBGSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)C(F)(F)F |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


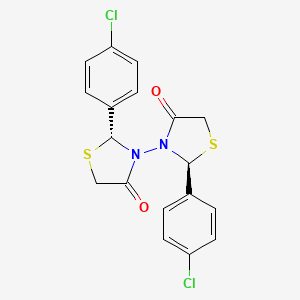
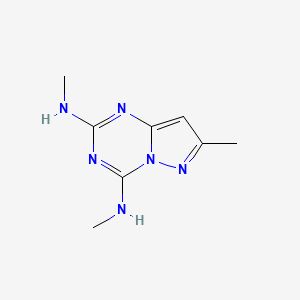
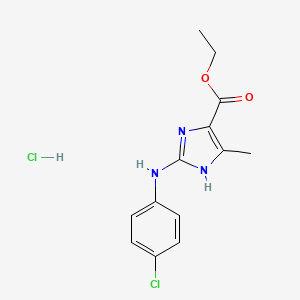
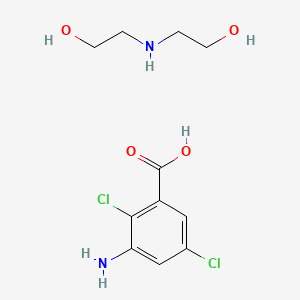

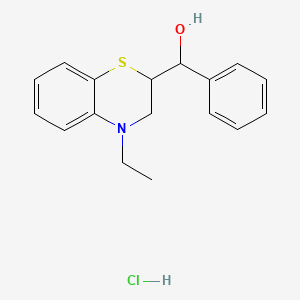


![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
